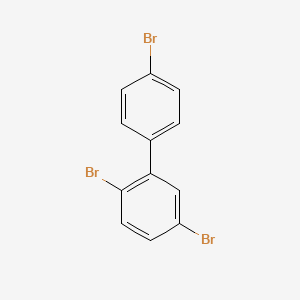

2,4',5-Tribromobiphenyl

Description

Significance of Polybrominated Biphenyls (PBBs) as Persistent Organic Pollutants in Academic Discourse

Polybrominated biphenyls (PBBs) are a group of manufactured chemicals that were used as flame retardants in plastics and other materials. iisd.org Their chemical structure, consisting of a biphenyl (B1667301) core with multiple bromine atoms, makes them highly resistant to degradation. This stability, while desirable for their industrial applications, also contributes to their persistence in the environment.

In academic discourse, PBBs are frequently cited as prime examples of Persistent Organic Pollutants (POPs). POPs are chemical substances that possess a particular combination of physical and chemical properties such that they:

Remain intact in the environment for long periods. pops.int

Become widely distributed geographically through natural processes involving soil, water, and air. pops.intiisd.org

Accumulate in the fatty tissue of living organisms, including humans. pops.intiisd.org

Are toxic to both humans and wildlife. pops.int

The lipophilic (fat-soluble) nature of PBBs means they bioaccumulate in organisms and biomagnify up the food chain, posing a significant threat to ecosystems and human health. inchem.org Organisms at the top of the food chain, including humans, can accumulate high concentrations of these compounds. inchem.org

Historical Context of 2,4',5-Tribromobiphenyl Environmental Contamination Events

The most significant environmental contamination event involving PBBs occurred in Michigan, USA, in 1973. A flame retardant mixture, sold under the trade name FireMaster BP-6, was accidentally mixed with livestock feed. nih.gov This incident led to the widespread contamination of farm animals and subsequently entered the human food chain through meat and dairy products. nih.gov

There is a notable lack of documented environmental contamination events specifically attributed to this compound. The scientific literature and historical records predominantly focus on the broader PBB mixtures, like FireMaster, or the most abundant and toxic congeners.

Global Regulatory Frameworks and Scholarly Concerns Regarding Polybrominated Biphenyl Congeners

The significant environmental and health risks associated with PBBs have led to the implementation of global regulatory frameworks. The most prominent of these is the Stockholm Convention on Persistent Organic Pollutants, an international environmental treaty aimed at eliminating or restricting the production and use of POPs. pops.intpops.intwikipedia.org

Hexabromobiphenyl is listed in Annex A of the Stockholm Convention, which calls for the elimination of its production and use. iisd.org While the convention specifically names hexabromobiphenyl, the concerns and regulations often extend to the entire class of PBBs due to their similar properties and the fact that they were produced and used in mixtures.

Scholarly concerns regarding PBB congeners are multifaceted:

Toxicity: The toxicity of PBBs can vary depending on the specific congener. inchem.org The number and position of bromine atoms on the biphenyl rings influence the molecule's structure and, consequently, its biological activity. food.gov.uk Some congeners are known to cause a range of adverse health effects, including skin disorders, liver damage, and effects on the nervous and immune systems. nih.gov

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PBBs as "probably carcinogenic to humans" (Group 2A). food.gov.uk This classification is based on sufficient evidence of carcinogenicity in animals and the chemical similarity of PBBs to polychlorinated biphenyls (PCBs), which are classified as carcinogenic to humans. food.gov.uk

Endocrine Disruption: Like many other halogenated hydrocarbons, PBBs are considered endocrine-disrupting chemicals. They can interfere with the body's hormonal systems, potentially leading to reproductive and developmental problems.

There is a significant lack of specific toxicological data for the this compound congener. food.gov.uk Research has predominantly focused on the more highly brominated congeners that were more prevalent in commercial mixtures. However, the general toxicological profile of PBBs raises concerns about the potential health effects of all congeners, including this compound.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 59080-36-3 |

| Molecular Formula | C₁₂H₇Br₃ |

| Molecular Weight | 390.90 g/mol |

| Melting Point | 64 °C |

| Boiling Point | 367 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Source: nih.govcymitquimica.comaccustandard.com

Table 2: Example Composition of a Commercial PBB Mixture (FireMaster BP-6)

| PBB Congener Group | Percentage in Mixture |

|---|---|

| Hexabromobiphenyls | 60-80% |

| Heptabromobiphenyls | 12-25% |

| Pentabromobiphenyls | Trace amounts |

Note: The exact composition of FireMaster BP-6 varied between batches. Specific data for this compound is not available, but it would fall under the tribromobiphenyl congener group, which would likely be present in trace amounts. Source: nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAOFEQEGKHRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074768 | |

| Record name | PBB 031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-36-3 | |

| Record name | 2,4',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3YQ7ZFWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Behavior and Transport of 2,4 ,5 Tribromobiphenyl

Environmental Persistence and Spatial Distribution Patterns

Polybrominated biphenyls are known for their high environmental persistence. nih.gov Once released into the environment, they are not easily broken down by biological or chemical processes. This persistence allows them to be transported over long distances. pjoes.comnih.gov The spatial distribution of PBBs is influenced by their strong adsorption to soil and sediment particles. cdc.govcdc.gov This characteristic limits their mobility in soil and reduces the likelihood of leaching into groundwater. cdc.gov However, it also means that these compounds can accumulate in sediment, acting as a long-term reservoir of contamination. cdc.govcdc.gov The movement of PBBs in the environment is also linked to atmospheric transport, which can distribute these compounds to remote regions far from their original sources. pjoes.comscholaris.ca

Bioaccumulation and Bioconcentration Mechanisms within Ecological Systems

Due to their lipophilic (fat-loving) nature, PBBs, including 2,4',5-tribromobiphenyl, have a strong tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. cymitquimica.cominchem.orgnih.gov This accumulation can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification). plasticsoupfoundation.orgsfu.ca

Trophic transfer is the process by which contaminants are passed from one level of the food chain to the next. plasticsoupfoundation.orgdiva-portal.org As organisms in a contaminated environment are consumed by predators, the PBBs stored in their tissues are transferred and can become more concentrated at higher trophic levels. plasticsoupfoundation.orgnih.gov This process, also known as biomagnification, can lead to significantly higher concentrations of these compounds in top predators compared to the surrounding environment. nih.goveeer.org The transfer of persistent organic pollutants is influenced by various biological traits of the organisms, such as their habitat, feeding behavior, and body size. nih.gov

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. For PBBs, BCF values can vary significantly depending on the specific congener (the number and position of bromine atoms). cdc.govcdc.gov

Research has shown a trend where BCF values for PBB congeners with one to four bromine atoms tend to increase with a higher degree of bromination. cdc.govcdc.gov Conversely, for congeners with four or more bromine atoms, the BCF values tend to decrease as the number of bromine atoms increases. cdc.govcdc.gov

A study on juvenile Atlantic salmon (Salmo salar) reported a whole-body BCF value of 425 for 2,5,4'-tribromobiphenyl. cdc.govcdc.gov It is important to note that while this is a different isomer, it provides an indication of the bioaccumulative potential of tribromobiphenyls. Another study on guppies (Poecilia reticulata) found a lipid weight-based BCF of 115,000 for 2,4,6-tribromobiphenyl, highlighting the significant potential for bioaccumulation in aquatic life. cdc.govcdc.gov

Table 1: Experimentally Determined Bioconcentration Factors (BCFs) for select PBB Congeners in Aquatic Biota

| PBB Congener | Species | BCF Value | Reference |

| 2,5,4'-Tribromobiphenyl | Juvenile Atlantic salmon (Salmo salar) | 425 (whole body) | cdc.govcdc.gov |

| 2,4,6-Tribromobiphenyl | Guppy (Poecilia reticulata) | 115,000 (lipid weight-based) | cdc.govcdc.gov |

This table presents a selection of BCF values for illustrative purposes and is not an exhaustive list.

Environmental Compartmentalization Dynamics

The way this compound is distributed among different environmental compartments—such as soil, water, and air—is governed by its physicochemical properties. nih.gov

PBBs exhibit strong sorption to soil and sediment, a process largely driven by the organic carbon content of these matrices. cdc.govcdc.govnih.gov The strength of this adsorption generally increases with a higher degree of bromination and higher organic carbon content in the soil or sediment. cdc.gov This strong binding means that PBBs have low mobility in soil, and leaching into groundwater is generally insignificant. cdc.gov However, the presence of dissolved organic carbon, such as from landfill leachate, can decrease the adsorption of PBBs in sediments. cdc.gov

Volatilization, the process of a chemical evaporating from water or soil into the atmosphere, is not considered a major transport pathway for PBBs. cdc.govcdc.gov This is due to their low vapor pressure. Studies on other PBBs, such as octabromobiphenyl (B1228391) and decabromobiphenyl, have shown that their loss from water to the air is insignificant. cdc.govcdc.gov Despite low volatility, the long-range atmospheric transport of PBBs can occur, likely through attachment to airborne particulate matter. pjoes.comscholaris.ca

Environmental Transformation Pathways and Degradation Kinetics

The environmental fate of this compound is dictated by several transformation pathways, including photodegradation, microbial degradation, and thermal decomposition. These processes determine the persistence and potential impact of this compound in various environmental compartments.

Photodegradation is a significant pathway for the breakdown of polybrominated biphenyls (PBBs) in the environment. mdpi.com The primary mechanism involved is reductive debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure upon exposure to ultraviolet (UV) light. nih.govcdc.gov This process leads to the formation of lesser-brominated biphenyls. nih.govcdc.gov

The efficiency of photodegradation is influenced by the position of the bromine atoms on the biphenyl rings. mdpi.com Theoretical calculations have shown that the energy barrier for the removal of a bromine atom varies depending on its position (ortho, meta, or para). mdpi.com A lower energy barrier corresponds to a higher likelihood and efficiency of debromination. mdpi.com For some PBB congeners, the order of debromination has been observed to be ortho, followed by meta, and then para. mdpi.com However, this order can change if both benzene (B151609) rings are substituted with bromine. nih.gov For instance, in a PBB with bromine atoms at the 2 (ortho), 4 (para), and 5 (meta) positions on one ring, the debromination order was found to be para, ortho, and then meta. nih.gov

Studies have demonstrated that highly brominated PBB mixtures tend to debrominate rapidly under UV irradiation. nih.gov For example, the irradiation of the commercial mixture FireMaster BP-6, which contains 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) as a major component, in methanol (B129727) resulted in the formation of pentabromobiphenyl and tetrabromobiphenyl. cdc.gov It has been noted that PBBs photolyze significantly faster than their chlorinated counterparts. cdc.gov

While reductive debromination is the major reaction, the possibility of photohydroxylation, leading to phenolic compounds, has been suggested, though evidence for this pathway is not as strong. cdc.gov

Microbial action, particularly under anaerobic conditions, plays a crucial role in the environmental transformation of this compound. mdpi.cominchem.org

In anaerobic environments such as contaminated sediments and soils, microorganisms can facilitate the reductive debromination of PBBs. cdc.govinchem.org This process involves the removal of bromine atoms, leading to the formation of less brominated and potentially less toxic congeners. mdpi.com Strict anaerobic conditions are required for this dehalogenation to occur. inchem.org

Studies have shown that microorganisms from PBB-contaminated river sediments can debrominate commercial PBB mixtures like FireMaster®. inchem.orgnih.gov The rate and extent of this debromination can be significant. For instance, in one study, microorganisms from a contaminated site removed a substantial percentage of meta and para bromines from FireMaster® over several weeks. nih.gov The end products of this microbial action are typically lower brominated biphenyls and, ultimately, biphenyl itself. mdpi.com

The presence of other halogenated aromatic compounds can sometimes stimulate the microbial dechlorination of polychlorinated biphenyls (PCBs), a process that may have parallels with PBB debromination. dss.go.th

The susceptibility of a PBB congener to microbial metabolism is governed by structure-activity relationships. inchem.org Microorganisms preferentially attack bromine atoms at the meta and para positions due to lower steric hindrance. mdpi.comnih.gov This is in contrast to photodegradation, where ortho-bromines can be more readily removed. mdpi.com

The general order of microbial reductive debromination is the opposite of that observed in photolysis. mdpi.com The process typically starts with the removal of meta- and para-bromines, followed by ortho-bromines. mdpi.com For example, the microbial reductive debromination of a hexabromobiphenyl congener was shown to produce tetrabromobiphenyls by removing meta or para bromines. mdpi.com These tetrabromobiphenyls were then further debrominated to tribromobiphenyls, and so on, eventually leading to biphenyl. mdpi.com

The ability of microorganisms to metabolize PBBs is also influenced by the specific enzymes they possess. For instance, metabolism by phenobarbital (B1680315) (PB)-induced microsomes requires the presence of adjacent non-brominated carbon atoms at the meta and para positions on at least one of the biphenyl rings. inchem.orginchem.org Conversely, metabolism by 3-methylcholanthrene (B14862) (MC)-induced microsomes is favored when there are adjacent non-brominated ortho and meta positions, and higher levels of bromination can inhibit this process. inchem.orginchem.org

Table 1: Microbial Reductive Debromination of a Hexabromobiphenyl Congener

| Starting Congener | Primary Debromination Products (Tetrabromobiphenyls) | Secondary Debromination Products (Tribromobiphenyls) | Final Products |

| 2,2',4,4',5,5'-Hexabromobiphenyl | 2,2',4,5'-Tetrabromobiphenyl, 2,2',4,4'-Tetrabromobiphenyl, 2,2',5,5'-Tetrabromobiphenyl | 2,2',5'-Tribromobiphenyl, this compound | Dibromobiphenyls, Monobromobiphenyl, Biphenyl |

This table is a simplified representation of the debromination pathway and may not include all intermediates.

The thermal decomposition of PBBs, such as in industrial fires or waste incineration, can lead to the formation of hazardous byproducts. nih.govpopsbelarus.by The specific products formed depend on the temperature and the availability of oxygen. inchem.org

In the absence of oxygen, pyrolysis of commercial hexabromobiphenyl at high temperatures (600–900 °C) results in the formation of bromobenzenes and lesser brominated biphenyls. nih.gov However, when oxygen is present, the pyrolysis of PBBs at similar temperatures (700–900 °C) can yield polybrominated dibenzofurans (PBDFs). nih.govpopsbelarus.by PBDFs are of significant concern due to their high toxicity. mdpi.comnih.gov The combustion of PBBs can also lead to the formation of polybrominated dibenzodioxins (PBDDs). popsbelarus.by

The presence of both bromine and chlorine in the combustion process can result in the formation of mixed halogenated dioxins and furans (PXBs). nih.govpops.int The uncontrolled combustion and incineration of waste containing brominated flame retardants are considered major sources of these toxic byproducts in the environment. mdpi.com

Table 2: Byproducts of PBB Thermal Decomposition

| Condition | Temperature Range | Primary Byproducts |

| Pyrolysis (without oxygen) | 600–900 °C | Bromobenzenes, Lower brominated biphenyls |

| Pyrolysis (with oxygen) | 700–900 °C | Polybrominated dibenzofurans (PBDFs), Polybrominated dibenzodioxins (PBDDs) |

| Combustion (with chlorine present) | Varies | Mixed halogenated dioxins and furans (PXBs) |

Toxicological and Ecotoxicological Investigations of 2,4 ,5 Tribromobiphenyl

Molecular Mechanisms of Toxicity of Brominated Biphenyl (B1667301) Congeners

The toxicity of PBBs, including 2,4',5-Tribromobiphenyl, is not caused by the parent compound itself but rather by its interaction with cellular pathways following exposure. The specific mechanisms often vary depending on the congener. nih.gov The primary pathway for the toxic effects of many PBBs is initiated by their binding to the Aryl Hydrocarbon Receptor (AhR). nih.govchemicalbook.comwikipedia.org

The principal mechanism of toxicity for many PBB congeners involves the Aryl Hydrocarbon Receptor (AhR), a protein within the cell that acts as a ligand-activated transcription factor. nih.govchemicalbook.commolaid.com PBBs are known to bind to and activate the AhR. nih.govchemicalbook.comwikipedia.org This binding is stereospecific, with congeners that have bromine atoms in the meta and para positions and a near-planar (coplanar) structure showing high affinity for the receptor. iarc.frcdc.gov

Upon binding, the PBB-AhR complex translocates into the cell nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This new complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs). The binding to XREs initiates the transcriptional upregulation of a wide array of genes. nih.govchemicalbook.com This modulation of gene expression affects numerous critical cellular processes, including biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and the oxidative stress response. cdc.govnih.govchemicalbook.com The resulting cascade of altered gene activity leads to the diverse toxic responses associated with PBB exposure. nih.govchemicalbook.com

A significant consequence of AhR activation by PBBs is the potent induction of xenobiotic-metabolizing enzymes, most notably certain cytochrome P450-dependent monooxygenases. iarc.fr Specifically, genes for the CYP1A family, including CYP1A1 and CYP1A2, are known to be induced following exposure to PBBs. cdc.govnih.govchemicalbook.comchemicalbook.com

PBBs are classified as "mixed-type" inducers of these hepatic microsomal monooxygenases because different congeners induce different families of CYP enzymes, resembling the effects of both phenobarbital (B1680315) and 3-methylcholanthrene (B14862). cdc.gov The structure of the PBB congener determines the type of induction. iarc.frcdc.gov

Coplanar PBBs: Congeners without ortho-bromine atoms (e.g., 3,3',4,4'-tetrabromobiphenyl) are potent AhR agonists and primarily induce CYP1A1 and CYP1A2, a pattern similar to that of 3-methylcholanthrene (MC-type induction). cdc.gov

Non-coplanar PBBs: Congeners with two or more ortho-bromine atoms (e.g., 2,2',4,4',5,5'-hexabromobiphenyl) are phenobarbital-like (PB-type) inducers, primarily affecting the CYP2B family. iarc.frcdc.gov

Mono-ortho PBBs: Congeners with a single ortho-bromine atom exhibit a mixed-type induction pattern, inducing enzymes from both the CYP1A and CYP2B families. cdc.gov

The induction of these enzymes represents a key cellular response to xenobiotic exposure, intended to metabolize and facilitate the excretion of foreign compounds.

Table 1: Induction Patterns of Cytochrome P-450 by PBB Congener Types

| PBB Congener Type | Bromine Substitution Pattern | Planarity | Primary Induction Type | Induced CYP Families |

|---|---|---|---|---|

| Coplanar | Meta and Para positions, no Ortho positions | Planar | MC-type (Dioxin-like) | CYP1A (CYP1A1, CYP1A2) |

| Mono-ortho | One Ortho position | Nearly Planar | Mixed-type (PB and MC) | CYP1A and CYP2B |

| Di-ortho | Two or more Ortho positions | Non-planar | PB-type | CYP2B |

Polybrominated biphenyls are recognized as endocrine-disrupting chemicals. hpst.czaccustandard.comepa.gov Studies in both animals and humans have demonstrated that some PBBs can interfere with the normal functioning of the endocrine system. epa.gov The structural similarity of some PBBs to thyroid hormones suggests a potential mechanism for interference with hormone signaling pathways. smolecule.com Exposure to PBBs has been linked to effects on the thyroid gland. nih.gov Furthermore, there is evidence that pre- and post-natal exposure to PBBs in humans can lead to menarche at an earlier age in girls, a clear indicator of endocrine disruption. wikipedia.org

Ecotoxicological Impact on Diverse Organisms and Ecosystems

The chemical properties of this compound contribute to its significant ecotoxicological impact. Its hydrophobic nature and resistance to degradation lead to persistence in the environment and accumulation in living organisms. cymitquimica.com

This compound and other PBBs pose a considerable threat to aquatic ecosystems. cymitquimica.com These compounds are classified as toxic to aquatic life, with the potential to cause long-lasting adverse effects. lgcstandards.com They are considered poisonous to aquatic organisms such as fish and plankton. lgcstandards.com

A key aspect of their ecotoxicological profile is their tendency to bioaccumulate. cymitquimica.com Due to their low water solubility and high lipophilicity (fat-solubility), these compounds accumulate in the fatty tissues of organisms. nih.gov This process is quantified by the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding water. Brominated biphenyls show a high potential for bioaccumulation. insilico.euservice.gov.uk

Once in an organism, these persistent compounds can be transferred through the food chain, leading to biomagnification, where concentrations increase at successively higher trophic levels. mdpi.com This results in apex predators and humans having potentially high body burdens of these compounds. mdpi.com The persistence and bioaccumulative nature of this compound and related congeners are primary reasons for concern regarding their impact on ecosystems. cymitquimica.com

Table 2: Ecotoxicological Profile of this compound

| Ecotoxicological Parameter | Finding | Implication |

|---|---|---|

| Persistence | High resistance to environmental degradation. cymitquimica.com | Long-lasting presence in ecosystems. |

| Aquatic Toxicity | Toxic to aquatic organisms, including fish and plankton. lgcstandards.com | Potential for disruption of aquatic food webs at the lowest levels. |

| Bioaccumulation | High potential to accumulate in the fatty tissues of living organisms. cymitquimica.com | Individual organisms can build up significant concentrations over their lifetimes. |

| Biomagnification | Concentrations increase at higher levels of the food chain. mdpi.com | Top predators, including humans, are at risk of high exposure levels. |

In Vitro and In Vivo Toxicity Assessments in Experimental Models

The toxicological profile of individual polybrominated biphenyl (PBB) congeners can vary significantly, influencing their specific effects in biological systems. inchem.org While extensive data exists for commercial PBB mixtures like FireMaster BP-6, information on the in vitro and in vivo toxicity of this compound (PBB-29) is more limited. However, broader studies on PBBs provide insights into the potential toxicological properties of this specific congener.

In vitro studies on PBBs have demonstrated that their metabolism is dependent on the specific congener and the enzymatic system involved. For instance, the metabolism of PBBs by phenobarbital (PB)-induced microsomes requires the presence of adjacent non-brominated carbon atoms at the meta and para positions on at least one of the biphenyl rings. Conversely, metabolism by 3-methylcholanthrene (MC)-induced microsomes necessitates adjacent non-brominated ortho and meta positions, with higher levels of bromination tending to inhibit this process. inchem.org These structure-activity relationships are crucial for predicting the metabolic fate and potential toxicity of individual congeners like this compound.

General signs of toxicity observed in animal studies with various PBB congeners include alterations in body and relative organ weights, as well as histopathological changes in the liver and thymus. inchem.org The more toxic isomers are often associated with a reduction in thymus and/or body weight and pronounced tissue damage. inchem.org For example, studies on the commercial mixture FireMaster FF-1, which contains a variety of PBB congeners, have shown a range of systemic effects in animals. nih.gov

While specific studies focusing solely on the in vitro and in vivo toxicity of this compound are not extensively detailed in the reviewed literature, the general principles of PBB toxicity suggest that its effects would be related to its specific chemical structure and degree of bromination. The Agency for Toxic Substances and Disease Registry (ATSDR) notes that toxicity data for individual PBB congeners are sometimes used to support or clarify the effects observed with PBB mixtures. nih.gov

Comparative Ecotoxicity Profiles Across PBB Congeners

The ecotoxicity of polybrominated biphenyls (PBBs) is highly dependent on the specific congener, with factors such as the number and position of bromine atoms influencing their environmental fate and biological impact. Bioconcentration factor (BCF), a key indicator of a chemical's potential to accumulate in organisms, varies significantly among PBB congeners.

Studies on the bioconcentration of various PBBs in juvenile Atlantic salmon (Salmo salar) have provided valuable comparative data. These studies reveal a trend where the BCF values for mono- to tetra-brominated biphenyl congeners tend to increase with a higher degree of bromination. However, for congeners with more than four bromine atoms, the BCF values tend to decrease as bromination increases. cdc.gov

A comparative look at the whole-body BCF values for several PBB congeners in juvenile Atlantic salmon illustrates this variability. cdc.gov For instance, 2,5,4'-tribromobiphenyl, an isomer of this compound, has a determined BCF of 425. cdc.gov This can be compared to other congeners with varying degrees of bromination.

| PBB Congener | Bioconcentration Factor (BCF) |

|---|---|

| 3,4-dibromobiphenyl | 63 |

| 2,4-dibromobiphenyl | 1,343 |

| 2,6-dibromobiphenyl | 1,267 |

| 2,5,4'-tribromobiphenyl | 425 |

| 2,2',4,5'-tetrabromobiphenyl | 314 |

| 2,3',4',5-tetrabromobiphenyl | 111 |

| Hexabromobiphenyl (unspecified congener) | 2-48 |

| Octabromobiphenyl (B1228391) | 0.02 |

This data underscores that the ecotoxicity profile, particularly the potential for bioaccumulation, is not uniform across all PBBs. The specific arrangement of bromine atoms on the biphenyl structure plays a critical role in how these compounds interact with and persist in aquatic ecosystems.

Developmental Toxicity in Relation to PBBs and Their Transformation Products

Polybrominated biphenyls (PBBs) and their environmental or metabolic transformation products are recognized for their potential to cause developmental toxicity. The level of risk, however, can differ significantly between the parent PBB compound and its byproducts.

Research indicates that while the human developmental toxicity of PBBs generally increases with the number of bromine atoms, the transformation products of these parent molecules often show a decreased risk. mdpi.com Specifically, a study evaluating the potential developmental toxicity risks of PBBs and their substitutes' transformation products found that the transformation products of PBB-29 (this compound) exhibited a decreased human developmental toxicity risk compared to the parent compound. mdpi.com

In contrast, other PBB congeners show a different pattern. For example, PBB-153, which is considered to have a high developmental toxicity risk, can break down into debromination products such as PBB-101, PBB-52, and PBB-18, as well as the biometabolite PBB-153-D2. These transformation products have been shown to have an elevated developmental toxicity risk, with PBB-101 exhibiting the highest toxicity among them. mdpi.com

Studies on specific PBB congeners provide further insight into their developmental effects. For instance, research on 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (HBB), the primary component of the FireMaster PBB mixture, demonstrated its embryotoxicity in mice. nih.gov At certain concentrations, HBB was found to cause cleft palate and cystic lesions in the cerebellum of conceptuses. nih.gov It is important to note that these adverse developmental effects occurred at exposure levels that also caused toxicity in the maternal subjects. nih.gov

The transformation of PBBs in the environment can occur through various pathways, including photodegradation and microbial action. For example, the microbial reductive debromination of PBB-153 can lead to the formation of tribromobiphenyl congeners like PBB-17 and PBB-18. nih.gov The differing developmental toxicity of these transformation products highlights the complexity of assessing the environmental health risks of PBBs.

Human Health Risk Assessment Methodologies and Epidemiological Considerations

The assessment of human health risks from exposure to chemicals like this compound is a structured process designed to estimate the nature and probability of adverse health effects. epa.gov This process generally involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov

Hazard Identification involves determining if a substance has the potential to cause harm to humans and under what conditions. epa.gov For polybrominated biphenyls (PBBs) as a class, they are generally considered to pose multiple toxicity risks to humans, including potential carcinogenicity, developmental toxicity, and effects on the nervous and immune systems. mdpi.comnih.gov

Dose-Response Assessment aims to establish the relationship between the amount of exposure to a substance and the extent of the toxic effect. epa.gov For PBBs, this information is often derived from animal studies and, where available, human epidemiological data. nih.gov

Exposure Assessment quantifies the level, frequency, and duration of human contact with the chemical. epa.gov For PBBs, a significant source of human exposure data comes from the 1973 Michigan contamination incident, where PBBs accidentally entered the food chain. mdpi.comnih.gov

Epidemiological Considerations for PBBs are largely informed by long-term studies of the Michigan cohort. nih.gov These studies have provided valuable data on the potential health effects of PBBs in humans. However, much of the available human data is on PBB mixtures, and it can be challenging to attribute effects to specific congeners. nih.gov The International Programme on Chemical Safety (IPCS) supports the development of epidemiological and risk-assessment methods to produce internationally comparable results for chemicals like PBBs. who.int

The general approach to human health risk assessment provides a framework for evaluating the potential risks associated with this compound, even when data specific to this congener is limited. The broader toxicological and epidemiological data for the PBB class as a whole serve as a critical foundation for these assessments.

Metabolism and Toxicokinetics of 2,4 ,5 Tribromobiphenyl in Biological Systems

Absorption, Distribution, and Elimination Kinetics in Organisms

Polybrominated biphenyls can be absorbed into the body through various routes, including oral, dermal, and inhalation pathways. nih.gov Once absorbed, their high lipid solubility governs their distribution and subsequent elimination from the organism.

Due to their lipophilic character, PBBs, including presumably 2,4',5-tribromobiphenyl, tend to accumulate in tissues with high lipid content. nih.gov Adipose tissue serves as a primary storage site for these compounds. nih.gov Studies on related compounds, such as hexabromobiphenyl (HBB), have shown that the quantity of triglyceride in adipocytes strongly influences the uptake and removal of the compound, suggesting a passive diffusion and sequestration mechanism based on lipid solubility. nih.gov

In addition to adipose tissue, PBBs can also be distributed to other tissues like the liver, skin, and breast milk. nih.gov Research on 2,4,5,2',4',5'-hexabromobiphenyl in guinea pigs revealed its presence in the liver, kidney, lung, and perirenal fat following oral administration. nih.gov The biological half-life of this particular HBB isomer in the tissues of both dams and pups was estimated to be approximately 22 days, highlighting the persistence of these compounds in the body. nih.gov

Interactive Table: Tissue Distribution of a Related Hexabromobiphenyl Isomer in Guinea Pigs

| Tissue | Concentration (µg/g) in Dams | Concentration (µg/g) in Fetuses/Pups |

| Adipose Tissue | ~45 | ~45 |

| Liver | 4-7 | 9-19 (initially, then redistributed) |

| Kidney | 4-7 | 1-2 |

| Lung | 4-7 | 1-2 |

Note: Data is for 2,4,5,2',4',5'-hexabromobiphenyl and serves as an illustrative example of PBB distribution. nih.gov

A significant aspect of the toxicokinetics of PBBs is their ability to be transferred from mother to offspring. This can occur both during gestation via the placenta and after birth through lactation.

The transplacental transfer of PBBs has been documented. Studies on 2,4,5,2',4',5'-hexabromobiphenyl in guinea pigs demonstrated that the compound could be found in fetal adipose tissue and liver at levels comparable to those in the mother. nih.gov Similarly, research in mice with the 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) congener confirmed its transfer across the placenta. nih.gov The presence of various PBBs and related compounds like 2,4,6-tribromophenol (B41969) in human placental tissue further supports the potential for prenatal exposure. nih.gov

Lactational transfer represents a major route of exposure for nursing offspring. michigan.gov PBBs accumulate in breast milk due to its high lipid content. nih.govscispace.com Studies in Michigan following an accidental PBB contamination event highlighted that breast milk was a significant route of excretion for exposed women. michigan.govscispace.com Research on lactating guinea pigs treated with a PBB mixture showed significant levels of 2,4,5,2',4',5'-hexabromobiphenyl in breast milk. nih.gov The concentration of PCBs, a structurally similar class of compounds, in human milk has been observed to be highest in the initial weeks of lactation and to decrease over time. mdpi.com

Biotransformation Pathways and Metabolite Formation

The biotransformation of PBBs is a crucial determinant of their persistence and potential toxicity. The metabolism of these compounds primarily occurs in the liver and is mediated by the microsomal monooxygenase system. nih.gov

The metabolism of PBBs is catalyzed by cytochrome P-450 (CYP) enzymes located in the hepatic microsomes. nih.govnih.gov The activity of these enzymes is essential for the conversion of the lipophilic parent compounds into more polar metabolites that can be more readily excreted.

The induction of specific CYP isozymes can significantly influence the rate of PBB metabolism. Studies have shown that PBBs are metabolized by the type of cytochrome P-450 that is induced by phenobarbital (B1680315). nih.govnih.gov For instance, the metabolism of certain PBB congeners was observed to be significantly increased in liver microsomes from rats pretreated with phenobarbital. nih.gov Different PBB congeners can act as inducers of different CYP isozymes, such as those in the CYP2B and CYP3A subfamilies. umich.edunih.govresearchgate.net

The primary biotransformation pathway for PBBs involves oxidation, leading to the formation of hydroxylated metabolites. nih.gov This process is a key step in increasing the water solubility of these compounds, facilitating their conjugation and subsequent elimination from the body.

Studies on various polybrominated diphenyl ethers (PBDEs), which are structurally related to PBBs, have identified several hydroxylated metabolites in the blood of exposed rats. osti.gov For example, the metabolism of BDE-47 is known to produce five different hydroxylated tetrabromodiphenyl ethers. osti.gov The formation of 2,4,5-tribromophenol (B77500) has been noted as a metabolite of other brominated flame retardants in in-vitro studies using human and rat liver microsomes, suggesting that phenolic metabolites are common products of the biotransformation of brominated aromatic compounds. nih.gov These hydroxylated derivatives are often found circulating in the bloodstream. osti.gov

The rate of metabolism of PBBs is highly dependent on the specific pattern of bromine substitution on the biphenyl (B1667301) rings. nih.gov The number and position of bromine atoms influence the molecule's susceptibility to enzymatic attack by cytochrome P-450.

A critical factor for metabolism appears to be the presence of unsubstituted carbon atoms, particularly at the para positions. nih.gov PBB congeners with at least one bromine-free para position are generally metabolized more readily. nih.gov In contrast, highly brominated congeners or those with bromine atoms at positions that sterically hinder enzymatic action are more resistant to metabolism and tend to be more persistent. nih.govmdpi.com For example, in a study of PBB metabolism by rat liver microsomes, only the congener with a free para position (2,4,5,2',5'-pentabromobiphenyl) was significantly metabolized, while congeners with substituted para positions, such as 4,4'-dibromobiphenyl, were not. nih.gov The metabolism of 4-halobiphenyls has been shown to primarily involve 4'-hydroxylation, which is para to the phenyl-phenyl bridge. nih.gov

Congener-Specific Toxicokinetics and Bioavailability Studies

Detailed research findings specifically elucidating the toxicokinetics and bioavailability of the this compound congener are limited in publicly available scientific literature. Therefore, much of the understanding of its behavior in biological systems is extrapolated from studies on Polybrominated Biphenyls (PBBs) as a class, or on other specific congeners.

In general, PBBs are readily absorbed into the body through various routes of exposure, including oral, inhalation, and dermal contact. nih.gov Due to their lipophilic (fat-soluble) nature, once absorbed, PBBs, including this compound, tend to distribute to and accumulate in lipid-rich tissues. nih.gov The primary storage sites in the body are adipose (fat) tissue, the liver, skin, and breast milk. nih.gov This affinity for fatty tissues results in a long biological half-life and the potential for bioaccumulation.

The metabolism of PBBs is highly dependent on the number and position of the bromine atoms on the biphenyl structure. nih.gov Congeners with a lower number of bromine atoms, such as tribromobiphenyls, are generally metabolized more readily than highly brominated congeners. nih.gov The primary metabolic pathway involves the microsomal monooxygenase system, catalyzed by cytochrome P-450 enzymes. nih.gov This process typically results in the formation of hydroxylated derivatives, which are more water-soluble and can be more easily eliminated from the body, predominantly through the urine. nih.govnih.gov In contrast, highly brominated PBBs are more resistant to metabolism and are often either retained in the body for long periods or excreted unchanged in the feces. nih.govnih.gov

It is crucial to note that the lack of congener-specific data for this compound represents a significant knowledge gap. The toxicokinetic properties can vary substantially between different PBB congeners, and therefore, generalizations should be made with caution. Further research is needed to determine the specific absorption, distribution, metabolism, and excretion parameters for this compound to accurately assess its potential risk to human and environmental health.

Advanced Analytical Methodologies for 2,4 ,5 Tribromobiphenyl

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 2,4',5-tribromobiphenyl from complex mixtures found in environmental and biological samples. Gas chromatography and high-performance liquid chromatography are the most employed techniques.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used technique for the identification and quantification of this compound. cymitquimica.cominchem.org This method combines the superior separation capabilities of gas chromatography with the definitive mass identification provided by mass spectrometry. In GC/MS analysis, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its unambiguous identification.

For PBBs, including this compound, specific ions are monitored to enhance selectivity and sensitivity, a technique known as selected ion monitoring (SIM). who.int Isotope-dilution mass spectrometry, where a known amount of an isotopically labeled standard (e.g., ¹³C-labeled this compound) is added to the sample prior to extraction, is often used for the most accurate quantification, as it corrects for losses during sample preparation and analysis. nih.gov GC/MS has been successfully applied to analyze this compound in various matrices, including human serum and environmental samples. nih.govacs.org

Table 1: GC/MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column Type | DB-5MS or similar non-polar capillary column | oup.com |

| Injection Mode | Splitless | hudsonriver.org |

| Carrier Gas | Helium | hudsonriver.org |

| Ionization Mode | Electron Ionization (EI) | hudsonriver.org |

| MS Detection | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) | who.inthudsonriver.org |

| m/z for PBB 29 | Top Peak: 390, 2nd Highest: 392, 3rd Highest: 150 | nih.gov |

High-Performance Liquid Chromatography (HPLC) Fractionation

High-performance liquid chromatography (HPLC) plays a crucial role in the analytical workflow for this compound, primarily as a cleanup and fractionation technique prior to final analysis by GC/MS or GC/ECD. acs.orgusgs.gov HPLC is particularly useful for separating PBBs from other co-extracted interfering compounds, such as polychlorinated biphenyls (PCBs) and organochlorine pesticides, which can be present at much higher concentrations in environmental samples. usgs.gov

One effective HPLC method involves the use of a porous graphitic carbon (PGC) column. acs.orgusgs.gov This type of column can separate compounds based on their planarity. Non-ortho substituted PBBs and PCBs, which are more planar, are retained more strongly on the PGC column than the more numerous non-planar congeners. By collecting different fractions as they elute from the HPLC, a simplified sample containing specific groups of compounds can be obtained. acs.org This fractionation significantly reduces matrix interference and improves the accuracy of subsequent GC analysis. acs.orgusgs.gov

Gas Chromatography-Electron Capture Detection (GC/ECD)

Gas chromatography with electron capture detection (GC/ECD) is a highly sensitive technique for the analysis of halogenated compounds like this compound. umich.eduumich.edu The electron capture detector is particularly responsive to electrophilic compounds, making it well-suited for detecting brominated substances.

While GC/ECD offers excellent sensitivity, it is less specific than GC/MS. umich.edu It identifies compounds based on their retention time on the GC column, which can sometimes lead to misidentification if other co-eluting compounds are present. umich.edu Therefore, GC/ECD is often used as a screening tool or for quantification after the identity of the compound has been confirmed by GC/MS. acs.orgusgs.gov Despite this limitation, the high sensitivity of GC/ECD makes it a valuable tool for detecting trace levels of this compound in environmental monitoring programs. inchem.org

Sample Preparation and Extraction Techniques for Environmental Matrices

The analysis of this compound in environmental matrices such as soil, sediment, and biological tissues requires efficient extraction and cleanup procedures to isolate the target analyte from a complex sample matrix.

Ultrasonic Extraction Methodologies

Ultrasonic-assisted extraction (UAE) is a common and effective method for extracting this compound and other persistent organic pollutants from solid environmental samples. usgs.govsgpstandard.czresearchgate.net This technique uses high-frequency sound waves to create cavitation bubbles in the extraction solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the penetration of the solvent into the sample matrix and facilitating the release of the analytes. researchgate.net

UAE offers several advantages over traditional extraction methods like Soxhlet extraction, including shorter extraction times, reduced solvent consumption, and the ability to process multiple samples simultaneously. researchgate.netciemat.es The choice of extraction solvent is critical and is typically a non-polar or moderately polar organic solvent or a mixture of solvents. For instance, a mixture of acetone (B3395972) and hexane (B92381) is often used for extracting PBBs from soil and sediment. sgpstandard.cz The efficiency of the extraction can be evaluated by analyzing certified reference materials or by spiking samples with a known amount of a surrogate standard, such as a ¹³C-labeled PBB congener, before extraction. acs.orgusgs.gov

Matrix-Specific Cleanup Procedures (e.g., Florisil Cleanup)

Following extraction, the sample extract contains not only the target analyte, this compound, but also a variety of co-extracted matrix components like lipids, pigments, and other organic matter that can interfere with the final chromatographic analysis. Therefore, a cleanup step is essential to remove these interferences.

Florisil column chromatography is a widely used cleanup technique for the analysis of PBBs and other organohalogen compounds. acs.orgusgs.gov Florisil is a magnesium silicate (B1173343) adsorbent that can effectively retain polar interfering compounds while allowing the less polar PBBs to pass through. The extract is passed through a column packed with Florisil, and different solvents or solvent mixtures are used to elute the compounds based on their polarity. This process separates the PBBs from more polar interferences. The resulting "cleaned" extract is then concentrated and ready for instrumental analysis. usgs.govresearchgate.net This cleanup step is crucial for obtaining reliable and accurate quantitative data, especially when using a non-specific detector like ECD.

Quality Assurance and Quality Control in PBB Analysis

Robust QA/QC protocols are fundamental to generating reliable data in the analysis of PBBs. These measures are designed to monitor and control every stage of the analytical process, from sample collection and preparation to instrumental analysis. Key components include the use of blanks, certified reference materials, and, crucially, internal and surrogate standards to ensure accuracy and precision.

Application of Isotope-Labeled Internal Standards

Isotope dilution mass spectrometry (IDMS) is a premier technique for the quantitative analysis of trace organic compounds like this compound. thermofisher.com This method involves "spiking" a sample with a known amount of an isotopically labeled analog of the target analyte before extraction and cleanup. thermofisher.com For PBBs, this typically involves standards labeled with Carbon-13 (¹³C). nih.govpanda.org

The core principle of IDMS is that the labeled standard behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. acanthusresearch.com Because the labeled and unlabeled compounds co-elute, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. lgcstandards.com The mass spectrometer can distinguish between the native and the labeled compounds due to their mass difference. acanthusresearch.com By measuring the ratio of the native analyte to the labeled internal standard, analysts can accurately calculate the concentration of the native compound in the original sample, effectively correcting for recovery losses and matrix-induced signal suppression or enhancement. thermofisher.comlgcstandards.com

For a multi-component analysis that includes various PBB congeners, a suite of ¹³C-labeled standards is often employed to ensure accurate quantification for each specific congener or group of congeners. thermofisher.com For example, in the analysis of PBBs in killer whale biopsy samples, ¹³C-labeled PCB surrogate standards were used to quantify native PBB congeners. panda.org The use of stable isotope-labeled internal standards is considered the gold standard for minimizing measurement uncertainty in complex analyses. lgcstandards.com

Key attributes for selecting isotope-labeled internal standards:

Isotopic Purity: The standard should have very low levels of the unlabeled analyte to avoid analytical bias. lgcstandards.com

Stability of the Label: The isotope label must be on a stable position within the molecule to prevent exchange with other atoms during the analytical process. acanthusresearch.com

Mass Difference: A sufficient mass difference (typically 3 or more mass units) is needed to prevent spectral overlap between the analyte and the standard. acanthusresearch.com

Chromatographic Co-elution: The labeled standard and the native analyte should elute at the same time for the correction to be valid. lgcstandards.com

Performance Evaluation of Surrogate Standards

Surrogate standards are compounds that are chemically similar to the target analytes but not expected to be found in the sample. They are added to every sample, blank, and quality control sample in a known amount before extraction. thermofisher.com Their primary purpose is to monitor the efficiency and performance of the entire analytical method for each individual sample. The recovery of the surrogate standard—the percentage of the spiked amount that is detected in the final analysis—provides a direct measure of the method's performance for that specific sample matrix.

In PBB analysis, surrogate standards can be other PBB congeners that are not of primary interest or not present in the commercial mixtures that are the source of contamination. nih.gov For instance, PBB 155 has been used as an internal standard for the analysis of polybrominated diphenyl ethers (PBDEs). nih.gov In other cases, labeled compounds, such as ¹³C-labeled PBBs or PCBs, are used as surrogates. panda.org

The performance of surrogate standards is evaluated based on their recovery rates. Acceptable recovery ranges are typically established, often between 60% and 120%, though this can vary depending on the specific method and regulatory guidelines. nih.govd-nb.info Low or highly variable recoveries can indicate problems with the sample preparation process, such as incomplete extraction or analyte loss during cleanup steps. nih.gov High recoveries (>120%) can suggest the presence of co-eluting matrix components that enhance the instrument's signal, a phenomenon known as a matrix effect. nih.govd-nb.info

For example, in a study comparing two cleanup methods for halogenated flame retardants in biota, the recoveries of most target compounds, including surrogates, were acceptable (60-120%). nih.govd-nb.info However, certain cleanup procedures led to the degradation or loss of specific compounds, demonstrating the importance of evaluating surrogate performance to ensure method suitability. nih.gov By tracking surrogate recovery, analysts can validate the results for each sample and identify matrix-specific issues that may require further method optimization. kats.go.kr

Table 1: Example Surrogate Standards and Their Performance Evaluation

| Surrogate Standard Type | Example Compounds | Typical Application | Performance Metric | Acceptable Range | Reference |

| Isotope-Labeled PBBs | ¹³C-PBB 52, ¹³C-PBB 138 | GC-HRMS analysis of PBBs in biological tissue | Recovery against performance standard | Monitored for analytical quality assurance | panda.org |

| Unlabeled PBBs | PBB 103, PBB 155 | GC-MS/MS analysis of PBDEs and PCBs | Added as internal/injection standards | Monitored for method validation | nih.gov |

| Isotope-Labeled PBDEs | ¹³C₁₂-PBDE-153, ¹³C₁₂-PBDE-209 | GC-tandem MS for PBBs in human matrices | Percent recovery | Average recoveries of 50% and 33% reported | nih.gov |

| Isotope-Labeled PCBs | ¹³C-PCB 37, ¹³C-PCB 105, ¹³C-PCB 180 | GC-HRMS analysis of PBBs in biological tissue | Recovery against performance standard | Used to calculate PBB concentrations | panda.org |

This table is for illustrative purposes and combines data from multiple sources. Specific recovery ranges and standards used depend on the detailed analytical method.

Challenges and Advancements in Trace Analysis of PBB Congeners in Complex Samples

The analysis of trace levels of PBB congeners like this compound in complex environmental and biological matrices presents significant analytical challenges. srce.hr These matrices, such as sediment, soil, polymers, and biological tissues (e.g., adipose tissue, serum, fish), contain a multitude of co-extracted substances like lipids, proteins, and other organic compounds that can interfere with the analysis. nih.govresearchgate.netepa.gov

Key Challenges:

Matrix Effects: Co-extracted, non-target compounds can interfere with the ionization process in the mass spectrometer source, leading to either signal suppression or enhancement. researchgate.netchromatographyonline.com This can result in the underestimation or overestimation of the true analyte concentration. For example, lipids in biological samples are a major source of matrix effects in GC-MS analysis and must be removed through extensive cleanup procedures. nih.govresearchgate.net

Low Concentrations: PBBs are often present at very low concentrations (ng/g or ng/L levels), requiring highly sensitive analytical instrumentation and methods that can achieve low limits of detection (LOD). nih.govsrce.hr

Co-elution: With 209 possible PBB congeners, chromatographic separation is a significant challenge. srce.hr Different congeners, or PBBs and other persistent organic pollutants like PCBs, can have similar retention times and co-elute, making individual quantification difficult without high-resolution mass spectrometry or tandem mass spectrometry (MS/MS). nih.govepa.gov

Sample Preparation: The extraction and cleanup of PBBs from complex matrices is often a multi-step, labor-intensive process. nih.gov It must be efficient enough to recover the analytes while being selective enough to remove interfering compounds. researchgate.net The lipophilic (fat-loving) nature of PBBs means they are strongly associated with the lipid fraction of biological samples, necessitating aggressive extraction and cleanup techniques, such as treatment with acidified silica (B1680970) or gel permeation chromatography (GPC). nih.govnih.gov

Advancements in Analytical Techniques: To overcome these challenges, analytical chemistry has seen significant advancements:

Advanced Instrumentation: The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (HRMS) has become the gold standard. nih.govnih.govnih.gov These techniques offer superior selectivity and sensitivity compared to single quadrupole MS. nih.gov MS/MS reduces matrix effects and allows for the differentiation of target analytes from background noise, while HRMS can distinguish between compounds with very similar masses. nih.govcdc.gov

Improved Sample Preparation: Innovations in sample preparation aim to improve efficiency and reduce solvent consumption. Techniques like pressurized solvent extraction (PSE) can automate and speed up the extraction process. nih.gov Advanced cleanup methods, such as the use of multi-layer silica columns or GPC, provide more effective removal of matrix interferences like lipids. nih.govnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides greatly enhanced separation capacity compared to traditional single-column GC. By using two columns with different stationary phases, GCxGC can resolve complex mixtures of congeners that would co-elute on a single column, providing a more detailed and accurate congener profile. mdpi.com

Surrogate Matrices: For biological samples where a true "blank" matrix (free of the analyte) is unavailable, a surrogate matrix may be used to prepare calibration standards. cstti.come-b-f.eu This could be a buffer solution, a protein solution like bovine serum albumin (BSA), or charcoal-stripped serum. cstti.comnih.gov The validity of this approach depends on demonstrating that the surrogate behaves similarly to the authentic matrix in terms of extraction recovery and matrix effects. nih.gov

These advancements in instrumentation and methodology are crucial for producing the high-quality data needed to assess the environmental distribution and potential risks associated with specific PBB congeners like this compound. nih.gov

Structure Activity Relationships and Computational Modeling for 2,4 ,5 Tribromobiphenyl

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the structural or property-based features of a chemical with its biological activity or physical properties. These models are essential for predicting the impact of compounds like 2,4',5-Tribromobiphenyl. The reliability of QSAR models is promoted by organizations like the Organization for Economic Co-operation and Development (OECD) to minimize animal testing. nih.gov

The environmental persistence and distribution of this compound can be predicted using QSPR models. These models utilize molecular descriptors—numerical values that describe a molecule's physicochemical properties—to estimate environmental fate parameters. For POPs, key descriptors often include lipophilicity (LogKow) and electronic properties, which govern their tendency to bioaccumulate in fatty tissues and resist degradation. While specific QSPR models for this compound are not detailed in available literature, the methodology is widely applied to the broader class of polybrominated biphenyls (PBBs) and other brominated flame retardants.

Table 1: Common Molecular Descriptors in QSAR/QSPR for Environmental Fate Prediction

| Descriptor Category | Specific Descriptor Example | Relevance to Environmental Fate |

| Lipophilicity | LogKow (Octanol-Water Partition Coefficient) | Predicts bioaccumulation potential in organisms. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to reactivity and degradation pathways. |

| Topological | Wiener Index, Connectivity Indices | Describes molecular size, shape, and branching. |

| Steric | Molar Refractivity, van der Waals Volume | Influences interaction with biological membranes and enzymes. |

QSAR models are instrumental in predicting the toxicity of chemicals by linking their structural features to specific toxicological endpoints. For compounds like PBBs, these endpoints can include carcinogenicity, endocrine disruption, and organ-specific toxicity. The models help identify which structural aspects—such as the number and position of bromine atoms—are most influential in causing adverse effects. For instance, QSAR studies on other aromatic compounds have successfully predicted toxicity in various organisms, demonstrating the utility of this approach. nih.govnih.gov The main descriptors involved in these reliable QSAR models often relate to the lipophilicity and the electronic and charge properties of the molecules. nih.gov

Three-Dimensional Quantitative Structure-Activity/Property Relationships (3D-QSAR) for Multi-Activity Characterization

Three-dimensional QSAR (3D-QSAR) represents an advancement over traditional QSAR by considering the three-dimensional structure of molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize the relationship between molecular fields (steric, electrostatic) and biological activity. nih.govrsc.org

This approach is invaluable for understanding how this compound interacts with multiple biological targets, such as different receptor proteins. By aligning the structures of several related compounds, 3D-QSAR can identify the key 3D features responsible for their activity, providing a more nuanced understanding than 2D models. nih.govresearchgate.net While specific CoMFA or CoMSIA studies on this compound are not prominent, this methodology is a standard tool for designing novel compounds and predicting the activity of existing ones based on their 3D structure. rsc.org

Molecular Modeling and Simulation Approaches

Beyond QSAR, other molecular modeling techniques offer deeper insights into the mechanisms of toxicity and biotransformation.

Computational methods can predict how this compound is metabolized by organisms. The biotransformation of brominated compounds often involves enzymes like cytochrome P450. Molecular docking and quantum chemical calculations can model the interaction of the parent compound with the enzyme's active site, predicting the most likely metabolic reactions.

Common biotransformation pathways for related brominated compounds include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring.

Debromination: The removal of one or more bromine atoms.

Epoxidation: The formation of an epoxide intermediate on the biphenyl (B1667301) rings, which can then be hydrolyzed to form diols. nih.gov

Ring Cleavage: The opening of one of the aromatic rings following initial modifications. nih.gov

For example, studies on other brominated flame retardants have identified hydroxylated metabolites, such as the formation of 2,4,5-tribromophenol (B77500) from BDE-99. researchgate.net The formation of 2,4,5-TBP can be explained by a 1,2-shift of a bromine atom via an arene oxide intermediate, a mechanism reported in the biotransformation of other brominated compounds. nih.gov Computational models can estimate the energy barriers for these different pathways, helping to predict the major metabolites that will be formed. nih.gov

Table 2: Potential Biotransformation Reactions for this compound

| Reaction Type | Description | Potential Outcome |

| Hydroxylation | Addition of an -OH group to one of the biphenyl rings. | Formation of hydroxylated tribromobiphenyls (OH-TBBs). |

| Reductive Debromination | Removal of a bromine atom, replaced by hydrogen. | Formation of various dibromobiphenyl isomers. |

| Epoxidation | Formation of an epoxide across a double bond in a phenyl ring. | A reactive intermediate that can lead to diols or covalent binding to macromolecules. |

A key application of computational toxicology is the design of safer, more environmentally benign chemicals. By understanding the structural features of this compound that contribute to its toxicity and persistence, molecular modeling can be used to design alternatives.

This process involves in silico modification of the parent structure and subsequent prediction of the new molecule's properties. For example, a computational approach might involve:

Identifying the toxicophore (the part of the molecule responsible for toxicity).

Modifying the structure to disrupt the toxicophore while preserving desired functionality (e.g., flame retardancy). This could involve changing the bromine substitution pattern or introducing functional groups that promote faster environmental degradation.

Using QSAR and other models to predict the toxicity and environmental fate of the newly designed molecules before they are synthesized.

This predictive, design-oriented approach helps steer chemical innovation toward sustainability and reduces the likelihood of introducing new persistent and toxic substances into the environment.

Environmental Remediation Strategies and Risk Management for Polybrominated Biphenyls, Including 2,4 ,5 Tribromobiphenyl

Advanced Oxidation Processes for Degradation in Aqueous Environments

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of persistent organic pollutants like 2,4',5-tribromobiphenyl. These methods rely on the generation of highly reactive hydroxyl radicals to break down complex organic molecules into simpler, less harmful substances.

Photocatalytic Degradation Using Metal-Doped Titanium Dioxide Nanocomposites

Photocatalysis using titanium dioxide (TiO₂) is a widely studied AOP for environmental remediation. mdpi.com However, the efficiency of TiO₂ is limited by its wide band gap, which restricts its activation to the UV portion of the light spectrum, and the rapid recombination of photogenerated electron-hole pairs. nih.govnih.gov To overcome these limitations, research has focused on modifying TiO₂ by doping it with metals to create nanocomposites with enhanced photocatalytic activity. scispace.com

Studies have shown that doping TiO₂ with metals like silver (Ag) or palladium (Pd) can significantly enhance the degradation of PBBs, including this compound (also known as PBB-29). rsc.org The introduction of metal nanoparticles into the TiO₂ structure can create a Schottky barrier, which effectively slows down the recombination of electron-hole pairs, thereby increasing the quantum efficiency of the photocatalytic process. nih.gov Furthermore, metal doping can extend the light absorption range of TiO₂ into the visible spectrum, allowing for the utilization of a broader range of solar energy. nih.gov

A study on the photocatalytic degradation of PBBs demonstrated that both Pd and Ag significantly enhanced the reactivity of TiO₂ towards this compound. rsc.org The research highlighted that the debromination pathways, however, differed between the Ag/TiO₂ and Pd/TiO₂ systems. rsc.org

Mechanistic Studies of Reductive Debromination and Oxidation in Remediation

The degradation of this compound through photocatalysis with metal-doped TiO₂ involves complex chemical reactions. The specific mechanisms, whether reductive debromination or oxidation, can be influenced by the choice of metal dopant and the reaction environment.

In the case of Pd/TiO₂ under UV irradiation in a methanol-water system, the primary degradation pathway for this compound is reductive debromination. rsc.org Interestingly, the same reductive debromination pathways were observed when using Pd/TiO₂ in the absence of a light source but with the introduction of hydrogen gas (H₂). rsc.org This suggests that the palladium component can utilize H₂ to facilitate the debromination of PBBs through an H-transfer process. rsc.org

Conversely, when the solvent was shifted from methanol (B129727) to water, the degradation mechanism of PBBs on metal-doped TiO₂ changed from reductive debromination to an oxidation process. rsc.org This shift in mechanism was supported by kinetic studies and electron paramagnetic resonance spectra. rsc.org The presence of water as the solvent appears to favor the generation of hydroxyl radicals, which then attack the biphenyl (B1667301) structure, leading to its oxidation and eventual mineralization.

Bioremediation Approaches for Contaminated Sites

Bioremediation offers a potentially cost-effective and environmentally friendly approach to cleaning up sites contaminated with PBBs. This strategy utilizes the metabolic capabilities of microorganisms to break down or transform these persistent pollutants.

Enhancement of Indigenous Microbial Debromination in Sediments and Soils

Soils and sediments are major sinks for PBBs in the environment. inchem.org Indigenous microbial communities in these environments may possess the ability to dechlorinate or debrominate halogenated compounds, albeit often at a slow rate. Research in this area focuses on stimulating and enhancing the activity of these native microorganisms to accelerate the degradation of PBBs.

While specific studies focusing solely on the enhancement of indigenous microbial debromination of this compound are not prevalent in the provided search results, the principles of bioremediation for similar compounds like polychlorinated biphenyls (PCBs) are well-established. For instance, studies on PCB-contaminated sediments have shown that the levels and distribution of hydroxylated PCB metabolites are influenced by site-specific environmental conditions and microbial activities. acs.org This suggests that similar processes could be at play for PBBs. The goal of enhanced bioremediation would be to create optimal conditions (e.g., by adding nutrients, electron donors, or acceptors) to promote the growth and metabolic activity of the specific microbial populations capable of PBB debromination.

Waste Management and Disposal Technologies for PBB-Contaminated Materials

The safe management and disposal of materials contaminated with PBBs are critical to prevent further environmental contamination. inchem.org These materials can include contaminated soils, sediments, and industrial wastes.

Several technologies are available for the treatment and disposal of PBB-containing wastes. High-temperature incineration, at temperatures of 1200 °C or higher for a duration of more than two seconds, is an effective method for destroying PBBs. inchem.org However, combustion at lower temperatures must be avoided as it can lead to the formation of even more toxic brominated dibenzofurans. inchem.org

For situations where high-temperature incineration is not feasible, secure landfilling in an approved facility is an alternative. inchem.org This method aims to contain the PBBs and prevent their leaching into the surrounding environment, particularly surface and groundwater. inchem.org It is important to note that the decomposition of PBBs in a landfill is extremely slow. inchem.org

Other technologies considered for the remediation of POPs wastes, which could be applicable to PBBs, include in-situ vitrification. pops.int This process uses electricity to melt contaminated soil and waste, which upon cooling, solidifies into a stable, glass-like material that immobilizes the contaminants. pops.int Pre-treatment methods such as adsorption, dewatering, and mechanical separation can also be employed to prepare the waste for final disposal or treatment. basel.int

Regulatory Frameworks and International Guidelines for PBB Control and Risk Reduction

Due to their persistence, bioaccumulation potential, and toxicity, PBBs are subject to national and international regulations aimed at controlling their production, use, and release into the environment. nih.govethernet.edu.et

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a key international treaty that aims to protect human health and the environment from POPs. pops.int Hexabromobiphenyl is listed in Annex A of the Convention, which calls for the elimination of its production and use. pops.int Although this compound is not explicitly listed as a single substance, the broader category of PBBs is recognized as a significant environmental concern. pops.intwwf.or.jp The inclusion of hexabromobiphenyl signifies the international commitment to phasing out this class of chemicals. wwf.or.jp

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal provides a framework for the environmentally sound management of hazardous wastes, including those containing POPs like PBBs. pops.intbasel.int It has developed technical guidelines for the management of POPs wastes, which cover aspects from handling and storage to final disposal. basel.intbasel.int

In the European Union , PBBs are subject to restrictions under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu Annex XVII of REACH restricts the use of certain hazardous substances, including PBBs. europa.eu

The United States Environmental Protection Agency (EPA) also regulates PBBs. Following a major contamination incident in Michigan in 1973, the manufacture of PBBs was banned in the United States in 1976. epa.gov PBBs have been identified at several hazardous waste sites on the EPA's National Priorities List. cdc.gov

These regulatory frameworks and guidelines are essential for managing the risks associated with PBBs, including this compound, and for driving the development and implementation of effective remediation and disposal technologies.

Emerging Research Directions and Future Perspectives on 2,4 ,5 Tribromobiphenyl

Integrated Multi-Omics Approaches in Toxicological Investigations